Benzoic acid, 4-(1-hexyn-1-yl)- is an organic compound characterized by a benzoic acid moiety substituted with a hexynyl group at the para position. This compound is part of the broader category of benzoic acids, which are aromatic carboxylic acids. The presence of the alkyne substituent introduces unique chemical properties and reactivity, making it of interest in various scientific applications.
The compound can be synthesized through various organic reactions involving benzoic acid derivatives and alkyne compounds. It is not commonly found in nature but can be produced in laboratory settings.
Benzoic acid, 4-(1-hexyn-1-yl)- falls under the following classifications:
The synthesis of benzoic acid, 4-(1-hexyn-1-yl)- can be achieved through several methods. One notable approach involves the reaction of benzaldehyde with 1-heptyne in the presence of a catalyst such as cupric chloride. This method typically employs a three-component reaction system where benzaldehyde, 1-heptyne, and a catalyst react under controlled conditions to yield the desired product.
The molecular structure of benzoic acid, 4-(1-hexyn-1-yl)- can be represented as follows:
The structural representation can be visualized in a two-dimensional format showing the connectivity between atoms.
Benzoic acid, 4-(1-hexyn-1-yl)- participates in various chemical reactions typical for aromatic carboxylic acids and alkynes.
The mechanism of action for benzoic acid, 4-(1-hexyn-1-yl)- primarily revolves around its reactivity due to the carboxylic acid functional group and the alkyne moiety.
Benzoic acid, 4-(1-hexyn-1-yl)- exhibits distinct physical and chemical properties that influence its behavior in various applications.
Benzoic acid, 4-(1-hexyn-1-yl)- finds applications primarily in scientific research and development:
IntroductionBenzoic acid, 4-(1-hexyn-1-yl)- (CAS 120870-47-5), is a specialized organic compound with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol. Structurally, it features a linear hexynyl group (-C≡C-C₄H₉) attached to the para-position of a benzoic acid ring. This alkyne-substituted benzoic acid derivative serves as a critical synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials, including the synthesis of apigenin derivatives and indole-fused heterocycles [7] [10]. Its orange oil-like appearance and solubility in dichloromethane further underscore its utility in organic synthesis [7].
The construction of the C(sp²)–C(sp) bond between the hexynyl chain and benzoic acid core relies heavily on transition-metal catalysis. Palladium-copper bimetallic systems (e.g., Pd(PPh₃)₄/CuI) facilitate Sonogashira cross-coupling between 4-iodobenzoic acid and 1-hexyne. This method achieves yields of 70–85% under mild conditions (50–80°C) but requires strict oxygen exclusion and homogeneous phase stabilization [4] [10]. Gold catalysis offers a complementary approach: Au(I) complexes (e.g., AuCl/AgOTf) activate terminal alkynes for direct coupling with electrophilic benzoic acid derivatives. Gold-mediated reactions proceed at ambient temperature with exceptional functional group tolerance, though catalyst costs (∼$1,650/500 mg for advanced ligands) limit large-scale use [7] [10]. Rhenium-based systems (e.g., ReCl(CO)₅) enable cycloisomerization-arylation cascades for related alkynyl benzoic acids, though direct reports for 4-(1-hexyn-1-yl)benzoic acid remain sparse [10].
Table 1: Catalytic Systems for Synthesizing 4-(1-Hexyn-1-yl)benzoic Acid
Catalyst System | Reaction Type | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Pd/Cu (e.g., Pd(PPh₃)₄/CuI) | Sonogashira Coupling | 70–85% | High selectivity, mild conditions | Oxygen sensitivity, homogeneous phase |
Au(I) (e.g., AuCl/AgOTf) | Alkyne Activation | 60–75% | Ambient temperature, broad FG tolerance | High catalyst cost |
Re(I) (e.g., ReCl(CO)₅) | Cycloisomerization | 50–65%* | No directing groups needed | Lower yields, limited scope verification |
*Reported for analogous substrates [10]
Solvent polarity critically influences coupling efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance Pd/Cu catalyst solubility and ion dissociation, boosting yields to 80%. However, DMF promotes unwanted Glaser homocoupling of alkynes at temperatures >80°C [4]. Ethereal solvents (tetrahydrofuran, dioxane) minimize side reactions but reduce reaction rates due to poor carboxylate solubilization, requiring extended times (24–48 h). Dichloromethane (DCM), though effective for gold catalysis (yields: 65–70%), faces regulatory restrictions for industrial use [7] [10].
Acid-base equilibria further complicate optimization: Under basic conditions (e.g., triethylamine), the carboxylic acid group deprotonates, inhibiting electrophilic activation. Neutral pH (achieved via in situ esterification) or weakly acidic media (acetic acid) improves conversions by preserving the acid’s electronic effects on the benzene ring [4]. Temperature studies confirm optimal ranges of 60–80°C for Pd/Cu systems, while gold-catalyzed variants proceed efficiently at 25–40°C [10].
Table 2: Solvent and Condition Optimization for Friedel-Crafts-Type Alkylation
Solvent | Catalyst Compatibility | Optimal Temp (°C) | Yield Impact | Key Observations |
---|---|---|---|---|
DMF | Pd/Cu, Au | 80 | High (75–85%) | Accelerates homocoupling above 80°C |
THF | Pd/Cu | 65 | Moderate (60–70%) | Slow kinetics; requires anhydrous conditions |
Dichloromethane | Au | 25–40 | Moderate (65–70%) | Low boiling point; regulatory restrictions |
Ethylene Carbonate | Pd/Cu | 100 | High (80%)* | Green solvent; enhances thermal stability |
*Data from patent literature [4]
Solvent-free methodologies leverage melt-phase reactivity: Ball-milling 4-iodobenzoic acid with 1-hexyne, Pd/C, and K₂CO₃ achieves 65% yield via mechanochemical Sonogashira coupling. This eliminates VOC emissions but suffers from inefficient heat transfer in scaled batches [4] [10]. Ionic liquid (IL) media like [BMIM][PF₆] enable catalyst recycling (>5 cycles) with consistent 70–75% yields. ILs stabilize gold and palladium species while suppressing alkyne oligomerization [10].
Continuous flow systems enhance heat/mass transfer: A microreactor with immobilized Au/TiO₂ catalyst synthesizes the title compound in 82% yield (residence time: 5 min) at 100°C. Flow chemistry reduces reaction times 10-fold compared to batch processes and improves selectivity by minimizing thermal degradation [4]. Bio-based solvents (e.g., 2-methyltetrahydrofuran) derived from furfural offer renewable alternatives, though yields remain ∼5% lower than DMF-based routes [10].
Purification bottlenecks dominate scale-up: Crude reaction mixtures contain homologation byproducts (e.g., 2,4-dihexynylbenzoic acid) requiring chromatography. Crystallization-based protocols using n-heptane/ethyl acetate mixtures reduce purification costs but sacrifice 10–15% yield [7] [10]. Catalyst leaching in flow systems decreases yields by ∼1% per run for supported Au catalysts. Strategies like biphasic IL/water systems or polymer-encapsulated Pd nanoparticles mitigate metal loss [4].
Economic viability hinges on alkyne sourcing: 1-Hexyne costs ∼$120/mol, contributing to high raw material expenses (∼$1,650/500 mg product) [7]. Process intensification via microwave irradiation (100°C, 30 min) elevates yields to 88% but introduces scalability limitations. Alternatively, in situ silylation of the carboxylic acid group prevents catalyst poisoning, improving turnover number (TON) by 3-fold in Pd-catalyzed reactions [4] [10].
Table 3: Scale-Up Challenges and Mitigation Strategies
Challenge | Root Cause | Optimization Strategy | Yield Outcome |
---|---|---|---|
Homocoupling byproducts | Oxidative dimerization of 1-hexyne | Substrate slow addition; O₂-free atmosphere | +15–20% yield |
Catalyst leaching (flow) | Weak metal-support interaction | Biphasic IL/water systems | <1% loss per cycle |
High raw material costs | Price of 1-hexyne | Switch to 1-hexyne surrogates (e.g., vinylhexane) | -8% yield* |
Carboxylate catalyst poisoning | Coordination to Pd/Au centers | In situ tert-butyldimethylsilyl protection | +25% TON |
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